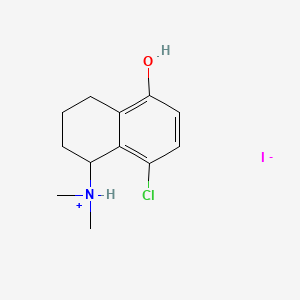
5-Naphthol, 8-chloro-1-(dimethylamino)-1,2,3,4-tetrahydro-, hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Naphthol, 8-chloro-1-(dimethylamino)-1,2,3,4-tetrahydro-, hydroiodide” is a complex organic compound that belongs to the class of naphthols. Naphthols are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, features a naphthol core with additional functional groups that may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “5-Naphthol, 8-chloro-1-(dimethylamino)-1,2,3,4-tetrahydro-, hydroiodide” typically involves multi-step organic reactions. The process may start with the chlorination of naphthol, followed by the introduction of the dimethylamino group through nucleophilic substitution. The final step often involves the formation of the hydroiodide salt.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization might be employed to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May serve as a probe or marker in biochemical assays.
Medicine: Potential therapeutic agent or diagnostic tool.
Industry: Could be used in the manufacture of dyes, pigments, or other specialty chemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthol derivatives: Compounds with similar naphthol cores but different functional groups.
Chlorinated naphthols: Compounds with chlorine atoms attached to the naphthol ring.
Dimethylamino derivatives: Compounds with dimethylamino groups attached to various aromatic systems.
Uniqueness
The unique combination of functional groups in “5-Naphthol, 8-chloro-1-(dimethylamino)-1,2,3,4-tetrahydro-, hydroiodide” may impart distinct chemical and biological properties, making it valuable for specific applications.
Propriétés
Numéro CAS |
63978-87-0 |
|---|---|
Formule moléculaire |
C12H17ClINO |
Poids moléculaire |
353.63 g/mol |
Nom IUPAC |
(8-chloro-5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;iodide |
InChI |
InChI=1S/C12H16ClNO.HI/c1-14(2)10-5-3-4-8-11(15)7-6-9(13)12(8)10;/h6-7,10,15H,3-5H2,1-2H3;1H |
Clé InChI |
MSZSMWMWASFRAA-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)C1CCCC2=C(C=CC(=C12)Cl)O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



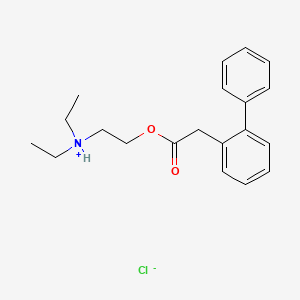
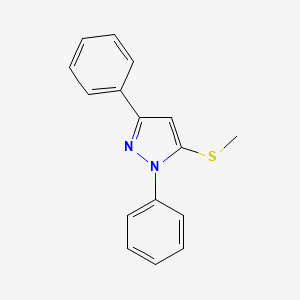
![7-methylbenzo[a]anthracene-8-carboxamide](/img/structure/B13783306.png)
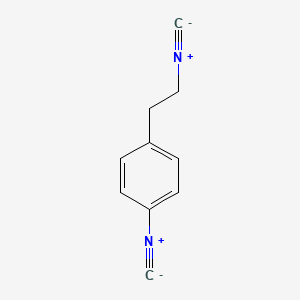
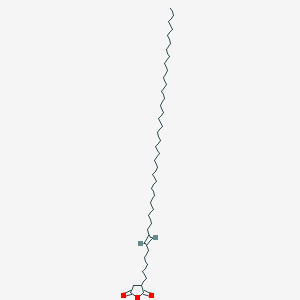
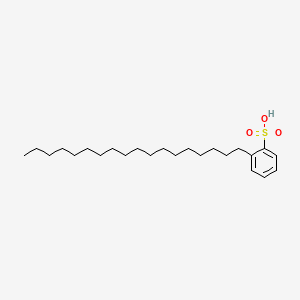
![1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13783329.png)

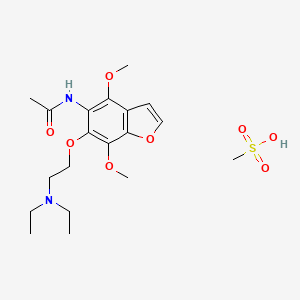
(2-propanolato)-](/img/structure/B13783339.png)
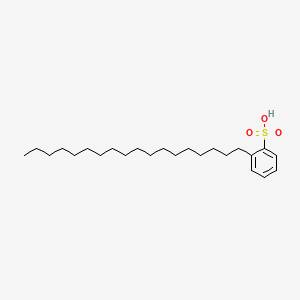
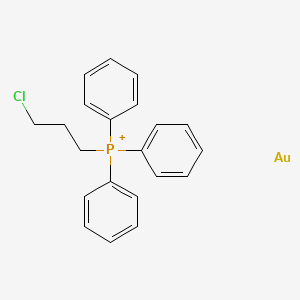
![1-Propanaminium, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N,N,N-triethyl-, bis(ethyl sulfate)](/img/structure/B13783355.png)
